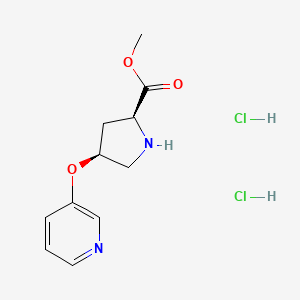

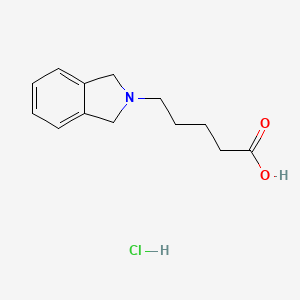

![molecular formula C7H8N2O B1391341 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one CAS No. 457949-09-6](/img/structure/B1391341.png)

6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one

Vue d'ensemble

Description

6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one is a type of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis

Imidazo[1,2-a]pyridines are aromatic heterocycles . They have a unique chemical structure and versatility .Chemical Reactions Analysis

The ring-closure reactions for pyrrole, pyrrolidine, pyrazole, pyrazoline, isoxazoline, pyridine, piperidine, cyclohexenone, and 5,8-dihydroimidazo[1,2-a]pyrimidine were elegantly demonstrated in a DNA-compatible format .Applications De Recherche Scientifique

Insecticidal Activities

- 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one derivatives have shown promising insecticidal activities. For instance, certain compounds within this class exhibited excellent insecticidal properties against brown planthopper, cowpea aphids, and carmine spider mite (Zhang et al., 2019).

Antimicrobial Agents

- Another significant application is in the field of antimicrobial agents. Functionalized dihydroimidazo[1,2-a]pyridines and 4-thiazolidinone derivatives synthesized from maleimide showed substantial antibacterial and antifungal activities, with some compounds outperforming standard reference drugs (Salhi et al., 2020).

Catalytic Synthesis

- In the field of catalysis, this compound has been involved in innovative synthetic methods. For instance, a novel one-pot catalytic synthesis of bicyclic imidazole derivatives was achieved using a tandem hydroformylation-cyclization sequence (Bäuerlein et al., 2009).

Synthesis of Farnesyltransferase Inhibitors

- The compound also plays a role in the synthesis of farnesyltransferase inhibitors, which are significant in cancer research. Conformationally restricted analogues of these inhibitors have been synthesized, showing improved in vivo metabolic stability (Dinsmore et al., 2000).

Pharmaceutical Research

- In pharmaceutical research, 6,7-Dihydro-5H-cyclopenta[b] pyridine, a related compound, is used in the synthesis of Cefpirome, a fourth-generation antibiotic, and other pharmaceuticals, indicating the potential utility of the this compound scaffold in drug development (Fu Chun, 2007).

Versatility in Medicinal Chemistry

- The imidazo[1,2-a]pyridine scaffold, to which this compound belongs, is recognized as a versatile scaffold in medicinal chemistry with applications ranging from anticancer, antimicrobial, to antiviral therapies (Deep et al., 2016).

Mécanisme D'action

Target of Action

The primary target of 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one is the P2X7 receptor . The P2X7 receptor is a type of purinergic receptor for ATP, which plays a significant role in apoptosis, inflammation, and immune response .

Mode of Action

This compound interacts with its target, the P2X7 receptor, as an antagonist . By binding to the P2X7 receptor, it inhibits the receptor’s activity, thereby modulating the downstream effects triggered by the receptor .

Biochemical Pathways

The inhibition of the P2X7 receptor affects various biochemical pathways. The P2X7 receptor is involved in the activation of the inflammasome, a multiprotein complex responsible for the activation of inflammatory responses . Therefore, the antagonistic action of this compound on the P2X7 receptor can potentially modulate inflammatory responses .

Result of Action

The antagonistic action of this compound on the P2X7 receptor can lead to the modulation of inflammatory responses . This can potentially result in the alleviation of symptoms in conditions characterized by excessive inflammation .

Analyse Biochimique

Biochemical Properties

6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), which are key players in cell signaling and gene expression . The compound’s interaction with these enzymes involves binding to their active sites, thereby modulating their activity and affecting downstream signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells . This compound influences cell signaling pathways such as the PI3K/AKT pathway, leading to altered gene expression and cellular metabolism. Additionally, it affects the expression of genes involved in cell proliferation and survival, thereby exerting its anticancer effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of PI3K and HDAC, inhibiting their activity . This inhibition leads to the accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression. Furthermore, the compound’s interaction with PI3K disrupts the PI3K/AKT signaling pathway, which is crucial for cell growth and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, maintaining its activity over extended periods . Its degradation products and long-term effects on cellular function require further investigation. In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in gene expression.

Propriétés

IUPAC Name |

6,7-dihydro-5H-imidazo[1,2-a]pyridin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-6-2-1-4-9-5-3-8-7(6)9/h3,5H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQRGCBOOKYTTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=NC=CN2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20666162 | |

| Record name | 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

457949-09-6 | |

| Record name | 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

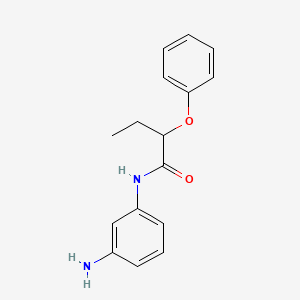

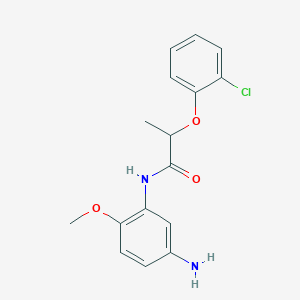

![N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1391265.png)

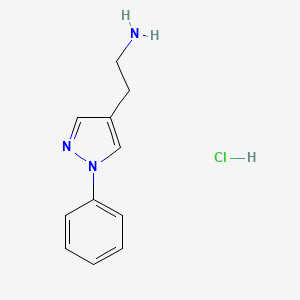

![N-[2-(4-Chlorophenoxy)propyl]cyclohexanamine](/img/structure/B1391273.png)

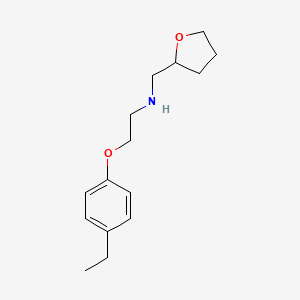

![2-Fluoro-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1391274.png)

![N-{2-[2-(Sec-butyl)phenoxy]butyl}cyclohexanamine](/img/structure/B1391275.png)

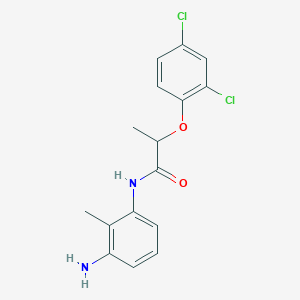

![N-[2-(2,6-Dimethylphenoxy)propyl]-2-ethyl-6-methylaniline](/img/structure/B1391277.png)

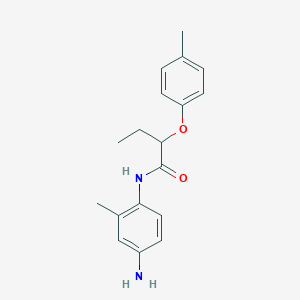

![4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline](/img/structure/B1391278.png)